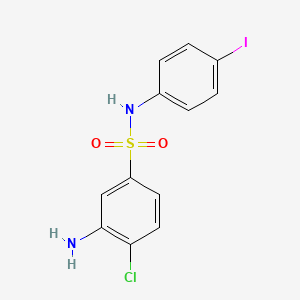

3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide

Description

3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with amino (NH₂), chloro (Cl), and N-linked 4-iodophenyl groups. This compound belongs to a broader class of sulfonamides known for their diverse biological activities, including enzyme inhibition and anticancer properties. The presence of electron-withdrawing substituents (e.g., Cl, I) and hydrogen-bonding moieties (e.g., NH₂) may influence its physicochemical behavior and interactions with biological targets such as carbonic anhydrases (hCA) or viral integrases (HIV IN) .

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chloro-N-(4-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClIN2O2S/c13-11-6-5-10(7-12(11)15)19(17,18)16-9-3-1-8(14)2-4-9/h1-7,16H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOLQRHUSZNDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClIN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Nitration: The starting material, 4-chlorobenzenesulfonamide, is nitrated to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Iodination: The final step involves the iodination of the phenyl ring using iodine and an oxidizing agent like sodium iodate.

Industrial Production Methods

In an industrial setting, the synthesis of 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide may be optimized for large-scale production. This could involve the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group, while the iodo group can be reduced to a hydrogen atom.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

Electrophilic Substitution: Reagents like sulfuric acid or acetic anhydride can be used under acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its sulfonamide group.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups: The nitro group in styrylquinoline derivatives enhances HIV IN inhibition by increasing sulfonamide acidity, facilitating metal chelation .

- Hydrogen-Bonding Moieties: Free hydroxyl groups (e.g., in styrylquinoline derivatives) are critical for HIV IN inhibition , while amino groups (e.g., in 4-amino-N-(2-chlorophenyl)benzenesulfonamide) may contribute to hCA binding via hydrogen-bond networks .

Enzyme Inhibition Profiles

Table 2: Selectivity in Carbonic Anhydrase (hCA) Inhibition

Cytotoxicity and Anticancer Potential

- The pyrazoline derivative in Table 1 demonstrates IC₅₀ values below 10 µM, attributed to its chloro and hydroxyphenyl substituents . The target compound’s iodo substituent, being bulkier than chloro, may enhance cytotoxicity by improving membrane permeability or target affinity.

Biological Activity

3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. This structural similarity allows the compound to interfere with folic acid synthesis in bacteria, making it a candidate for antimicrobial activity. The presence of both chloro and iodo substituents on the aromatic ring enhances its reactivity and biological activity compared to similar compounds.

The primary mechanism of action involves inhibition of specific enzymes, particularly carbonic anhydrases. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Inhibition of carbonic anhydrases can have therapeutic implications in conditions like glaucoma and certain cancers. Additionally, the compound's sulfonamide group allows it to inhibit dihydropteroate synthase, thus disrupting folic acid synthesis in bacteria.

Enzyme Inhibition

Research indicates that 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide exhibits significant inhibitory effects against various isoforms of carbonic anhydrases. This inhibition can lead to decreased cell proliferation in cancerous cells and may enhance the efficacy of existing therapies .

Antiproliferative Effects

In vitro studies have shown that this compound demonstrates antiproliferative activity at micromolar concentrations against several cancer cell lines, including HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer). The compound's ability to block cell cycle progression was noted, suggesting potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

SAR studies have been conducted to optimize the biological activity of sulfonamide derivatives. Key findings indicate that modifications to the phenyl rings and sulfonamide nitrogen can significantly affect enzyme binding affinity and inhibitory potency. For instance, the introduction of various substituents on the aromatic rings has been shown to enhance or diminish biological activity, highlighting the importance of structural modifications in drug design .

Case Studies

- Antimicrobial Activity : A study demonstrated that 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide effectively inhibited bacterial growth by targeting dihydropteroate synthase, leading to impaired folate synthesis. This property suggests its potential use as an antimicrobial agent.

- Cancer Research : In a series of experiments involving various cancer cell lines, this compound exhibited notable antiproliferative effects. It was found to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death, making it a promising candidate for further development in oncology .

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves sulfonylation of 4-iodoaniline with a suitably substituted benzenesulfonyl chloride. A method described in involves reacting substituted acyl chlorides with aminosulfonamides in the presence of pyridine to form sulfonamides. Key optimizations include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility.

- Temperature control : 0–5°C to mitigate exothermic reactions during sulfonyl chloride addition.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete reaction.

Post-synthetic purification via recrystallization (ethanol/water mixtures) enhances purity. Yield improvements (≥75%) are achievable by monitoring reaction progress via thin-layer chromatography (TLC) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Confirms aromatic substitution patterns (e.g., iodine’s para position) and amine proton environments (δ 5.5–6.5 ppm).

- IR spectroscopy : Validates sulfonamide S=O stretches (1150–1350 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Confirms molecular mass (e.g., [M+H]⁺ at m/z 463.92).

- Single-crystal X-ray diffraction : Resolves iodine’s steric effects on crystal packing, as demonstrated for related iodophenyl sulfonamides in .

Advanced: How can computational methods like DFT or molecular docking predict the biological activity of this sulfonamide?

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.

- Molecular docking : Models interactions with bacterial targets like acps-pptase (). Software such as AutoDock Vina, parameterized with crystallographic data (e.g., ), assesses binding affinities.

- Validation : Enzymatic assays (e.g., MIC testing) confirm predicted activity against Gram-positive pathogens .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize conditions (pH 7.4, 37°C) and use orthogonal methods (e.g., fluorescence polarization vs. calorimetry).

- Purity thresholds : Enforce HPLC purity ≥98% to exclude confounding impurities.

- SAR meta-analysis : Compare trifluoromethyl analogs () to iodophenyl derivatives, highlighting steric vs. electronic effects on target binding .

Advanced: How does the iodine substituent influence the compound’s pharmacokinetic properties, and what modifications could improve bioavailability?

Answer:

- Challenges : Iodine increases molecular weight (~463 g/mol) and logP (~3.2), reducing aqueous solubility.

- Solutions :

- Prodrugs : Esterify the sulfonamide to enhance dissolution.

- Co-solvents : Use PEG-400 or cyclodextrin complexes.

- Halogen replacement : Substitute iodine with bromine (smaller van der Waals radius) or methyl groups () to balance lipophilicity and metabolic stability .

Basic: What are the critical parameters for scaling up laboratory-scale synthesis to pilot production?

Answer:

- Heat management : Jacketed reactors control exothermic steps (e.g., sulfonylation).

- Solvent recovery : Distillation reclaims DCM or THF.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.

- Safety protocols : Handle iodinated intermediates in fume hoods with inert atmospheres. ’s CRDC guidelines emphasize reactor design and membrane separation for industrial scale-up .

Advanced: What catalytic systems could enhance regioselectivity in functionalizing the benzenesulfonamide core?

Answer:

- Palladium catalysis : Pd(OAc)₂ with SPhos ligand enables C–H activation at the 4-position.

- Copper-mediated Ullmann coupling : Introduces aryl iodides selectively.

- Computational optimization : ’s reaction path search methods (quantum chemical calculations) predict catalytic cycles before experimental validation, reducing trial-and-error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.